3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a triazine ring, which is commonly found in herbicides and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a palladium-catalyzed C-N cross-coupling reaction, where a benzodioxole derivative is coupled with an appropriate amine . The triazine ring is then introduced through a cyclization reaction involving a suitable precursor, such as a nitrile or an amidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted triazine compounds .
Scientific Research Applications
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can facilitate binding to these targets, while the triazine ring can participate in various chemical interactions that modulate the compound’s activity . These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidinhydroiodid
- 1,3-Benzodioxolylbutanamine
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol stands out due to its unique combination of a benzodioxole moiety and a triazine ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H12N4O3/c1-7-11(17)14-12(16-15-7)13-5-8-2-3-9-10(4-8)19-6-18-9/h2-4H,5-6H2,1H3,(H2,13,14,16,17) |
InChI Key |
DEOXUOWEVXMYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.